[3-(Butyldisulfanyl)propyl](triethoxy)silane
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Overview
Description
3-(Butyldisulfanyl)propylsilane is an organosilicon compound with the molecular formula C13H30O3S2Si It is characterized by the presence of a butyldisulfanyl group attached to a propyl chain, which is further connected to a triethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyldisulfanyl)propylsilane typically involves the reaction of 3-mercaptopropyltriethoxysilane with butyl disulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-Mercaptopropyltriethoxysilane+Butyl disulfide→3-(Butyldisulfanyl)propylsilane
Industrial Production Methods
In industrial settings, the production of 3-(Butyldisulfanyl)propylsilane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process typically involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3-(Butyldisulfanyl)propylsilane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ethoxy groups can be hydrolyzed and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or dithiothreitol are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of ethoxy groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Silanols and other functionalized silanes.
Scientific Research Applications
3-(Butyldisulfanyl)propylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between inorganic materials and organic polymers.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-(Butyldisulfanyl)propylsilane involves the interaction of its silane group with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. This enhances the adhesion and stability of coatings and other materials. The disulfide bond can undergo redox reactions, making it useful in applications requiring reversible bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butyldisulfanyl)propylsilane
- 3-(Mercaptopropyl)triethoxysilane
- [3-(Chloropropyl)triethoxysilane
Uniqueness
Compared to similar compounds, [3-(Butyldisulfanyl)propylsilane offers a unique combination of reactivity and stability due to the presence of both disulfide and triethoxysilane groups. This makes it particularly valuable in applications requiring both strong adhesion and reversible bonding capabilities.
Properties
CAS No. |
185201-56-3 |
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Molecular Formula |
C13H30O3S2Si |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
3-(butyldisulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C13H30O3S2Si/c1-5-9-11-17-18-12-10-13-19(14-6-2,15-7-3)16-8-4/h5-13H2,1-4H3 |
InChI Key |
XSYOCTHGPQPTST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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